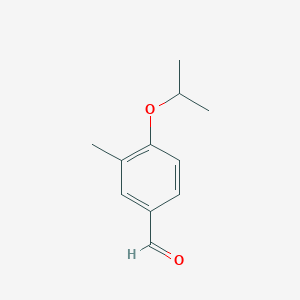

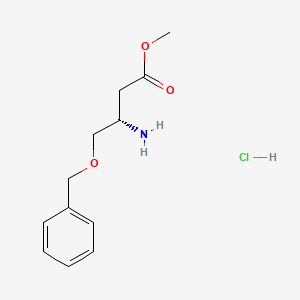

![molecular formula C21H21N3O2S B2977868 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-70-2](/img/structure/B2977868.png)

3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Heterocyclic Syntheses

Research has shown that compounds like 3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide play a crucial role in the synthesis of novel heterocyclic compounds. For example, the reaction of related quinoline derivatives with primary amines can lead to the formation of various carboxylic acids and their carboxamide derivatives, which have been explored for their cytotoxic properties against certain cancer cell lines (Deady et al., 2003). Another study demonstrated the synthesis of monomeric and dimeric quindoline carboxamides, which showed varying levels of cytotoxicity in different human cell lines (Chen et al., 2002).

Application in Material Science

In material science, quinoxaline-containing aromatic diamines like those structurally similar to the 3-amino-N-benzyl derivative have been used to synthesize new polyamides. These polyamides, characterized by their solubility, thermal properties, and amorphous nature, hold potential for various industrial applications due to their excellent thermal stability (Patil et al., 2011).

Antimicrobial and Antioxidant Activities

Further, the synthesis and characterization of phenolic esters and amides of quinoline derivatives have been explored for their potential antimicrobial and antioxidant activities. Some synthesized compounds exhibited significant antibacterial activities against various bacterial strains and showcased good chelating abilities and scavenging activities for free radicals (Shankerrao et al., 2013).

Pharmacological Potential

In pharmacology, the potential of thieno[2,3-b]pyridine derivatives, closely related to the 3-amino-N-benzyl derivative, as inhibitors of the phosphoinositide-specific phospholipase C-γ enzyme has been investigated. This enzyme is linked to cell motility, and its inhibition can be crucial in treating certain cancer types, particularly breast cancer (Leung et al., 2014).

Synthesis of Quinoline Derivatives

The compound's role in the synthesis of new quinoline derivatives has been evident, with studies demonstrating its reaction with various compounds to create new heterocyclic systems with potential pharmacological applications (Bakhite, 2001).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

Propiedades

IUPAC Name |

3-amino-N-benzyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(27-20(14)24-15)19(26)23-11-12-6-4-3-5-7-12/h3-8H,9-11,22H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGBOZGTDOPJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4)N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

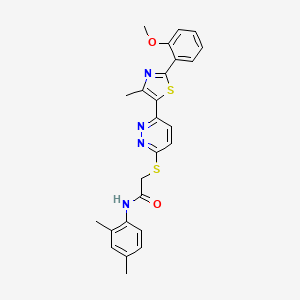

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)

![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)

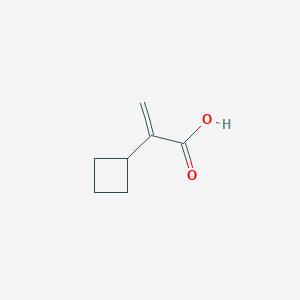

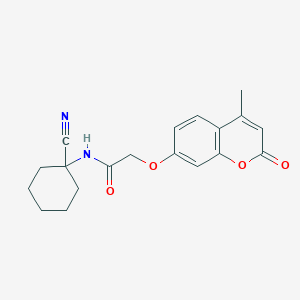

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)

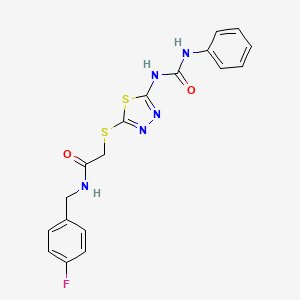

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)

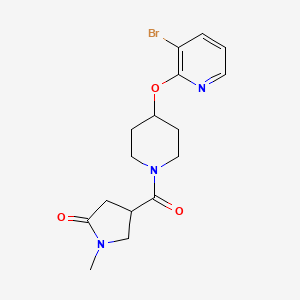

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)

![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)